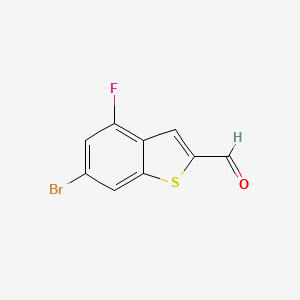
4,7-Dichloro-3-cyclopropylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dichloro-3-cyclopropylquinoline is a chemical compound with the molecular formula C12H9Cl2N. It is an intermediate in the synthesis of 3-Cyclopropyl Hydroxychloroquine, an impurity and analog of hydroxychloroquine. Hydroxychloroquine is known for its antimalarial, antirheumatic, and lupus erythematosus suppressant properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloro-3-cyclopropylquinoline involves several steps:
Hydrolysis and Acid Adjustment: 4-Hydroxyl-7-chlorine-quinoline-3-carboxylic acid ethyl ester is hydrolyzed using a 10% sodium hydroxide solution to prepare 4-hydroxyl-7-chlorine-quinoline-3-carboxylic acid.
Decarboxylation: The 4-hydroxyl-7-chlorine-quinoline-3-carboxylic acid undergoes decarboxylation to produce 4-hydroxyl-7-chloroquinoline.
Chlorination: The 4-hydroxyl-7-chloroquinoline is chlorinated using phosphorus oxychloride to obtain 4,7-dichloroquinoline crude products.
Refining: The crude products are refined in a one-step process to achieve a purity of more than 99%.
Industrial Production Methods
The industrial production of this compound follows the same synthetic route as described above. The process is simple, with high yield and purity at each step, making it suitable for industrial-scale production .
Análisis De Reacciones Químicas
Types of Reactions
4,7-Dichloro-3-cyclopropylquinoline undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atom in the 4-position of the pyridine ring is highly reactive in nucleophilic aromatic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Phosphorus Oxychloride: Used in the chlorination step to introduce chlorine atoms.
Sodium Hydroxide: Used in the hydrolysis step to prepare the carboxylic acid intermediate.
Major Products Formed
Chloroquine: A typical reaction with a specific primary amine gives chloroquine in high yield.
Aplicaciones Científicas De Investigación
4,7-Dichloro-3-cyclopropylquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: It is an intermediate in the synthesis of hydroxychloroquine, which is used to treat malaria, rheumatoid arthritis, and lupus.
Industry: The compound is used in the production of antimalarial drugs and other pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4,7-Dichloro-3-cyclopropylquinoline is not fully understood. it is known to act as an intermediate in the synthesis of hydroxychloroquine, which exerts its effects by interfering with the growth of parasites in red blood cells. Hydroxychloroquine is believed to inhibit the action of heme polymerase, an enzyme crucial for the survival of the malaria parasite.
Comparación Con Compuestos Similares
Similar Compounds
Hydroxychloroquine: An antimalarial and antirheumatic drug.
Chloroquine: Another antimalarial drug.
Amodiaquine: Used to treat malaria.
Uniqueness
4,7-Dichloro-3-cyclopropylquinoline is unique due to its specific structure, which makes it a valuable intermediate in the synthesis of hydroxychloroquine and other quinoline derivatives. Its reactivity in nucleophilic aromatic substitution reactions also sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C12H9Cl2N |
|---|---|
Peso molecular |
238.11 g/mol |
Nombre IUPAC |
4,7-dichloro-3-cyclopropylquinoline |
InChI |
InChI=1S/C12H9Cl2N/c13-8-3-4-9-11(5-8)15-6-10(12(9)14)7-1-2-7/h3-7H,1-2H2 |
Clave InChI |
XYBSBPBXNVQLQN-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CN=C3C=C(C=CC3=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


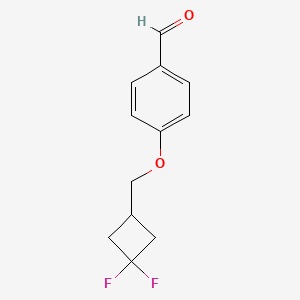
![(Z)-N'-hydroxy-2-[3-(trifluoromethyl)piperidin-1-yl]ethanimidamide](/img/structure/B13434392.png)

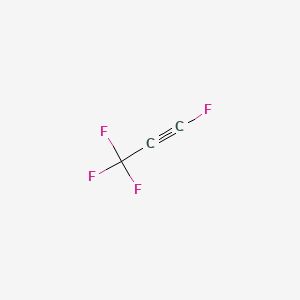
![(2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B13434402.png)
![2-[3-[1-(2-Cyclopentylethyl)triazol-4-yl]anilino]benzamide](/img/structure/B13434406.png)
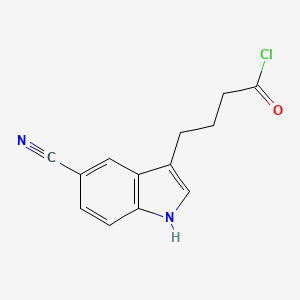
![(alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-N-[(1S,3S)-4-chloro-3-hydroxy-3-methyl-1-(2-methylpropyl)-2-oxobutyl]-L-phenylalaninamide](/img/structure/B13434419.png)
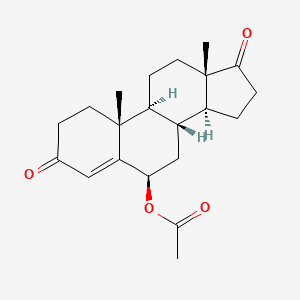
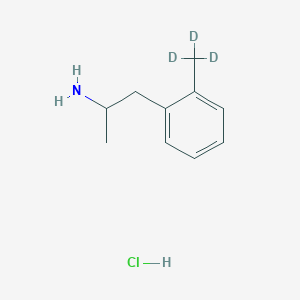
![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphate](/img/structure/B13434431.png)

